molecular formula C7H16O2 B1467127 4-Methoxy-2,2-dimethylbutan-1-ol CAS No. 1465444-68-1

4-Methoxy-2,2-dimethylbutan-1-ol

Cat. No. B1467127
CAS RN: 1465444-68-1
M. Wt: 132.2 g/mol
InChI Key: WOELHIHVJTYYEZ-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C7H16O2 and a molecular weight of 132.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16O2/c1-7(2,6-8)4-5-9-3/h8H,4-6H2,1-3H3 . This indicates that the molecule consists of seven carbon atoms, sixteen hydrogen atoms, and two oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Transformations

A study by Seeberger et al. (2007) describes a novel method for protecting sulfonic acids using the "safety-catch" principle, involving the synthesis of taurine derivatives. This method includes the selective silylation of 2,2-dimethylbutane-1,4-diol to produce a compound closely related to 4-Methoxy-2,2-dimethylbutan-1-ol, demonstrating its utility in complex organic syntheses (Seeberger, Griffin, Hardcastle, & Golding, 2007).

Solid-State Dynamics and Polymorphism

Research by Carignani et al. (2018) explores the dynamics of dimethylbutanols, including 2,2-Dimethylbutan-1-ol, in plastic crystalline phases through fast field cycling 1H NMR relaxometry. This study provides insights into the molecular motions and phase behavior of such compounds, indicating their potential in materials science and engineering (Carignani, Forte, Juszyńska-Gałązka, Gałązka, Massalska-Arodź, Mandoli, Geppi, & Calucci, 2018).

Photocleavage Efficiency

A study by Papageorgiou and Corrie (2000) investigates the efficiency of photolysis in 1-acyl-7-nitroindolines, highlighting the impact of substituents like 4-Methoxy on photolysis efficiency. This research suggests that 4-Methoxy substitution can significantly enhance photolysis efficiency, demonstrating the role of methoxy-substituted compounds in photolabile precursor development for neuroactive amino acids (Papageorgiou & Corrie, 2000).

Quantum-Chemical Analysis

Kovalskyi et al. (2013) conducted a quantum-chemical analysis of the dehydration reaction mechanism of 2,3-dimethylbutan-2,3-diol, providing valuable insights into the reaction pathways and energy barriers involved. While not directly about this compound, this research offers a foundational understanding of the behavior of closely related dimethylbutanols under thermal conditions, which could inform the design and synthesis of new materials and chemicals (Kovalskyi, Kostiv, Marshalok, & Vytrykush, 2013).

Safety and Hazards

The safety information for 4-Methoxy-2,2-dimethylbutan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

4-methoxy-2,2-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,6-8)4-5-9-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOELHIHVJTYYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1465444-68-1
Record name 4-methoxy-2,2-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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